Tris((2-pyridinium)methyl)amine Tris((2-pyridinium)methyl)amine
Brand Name: Vulcanchem
CAS No.: 117689-07-3
VCID: VC20802297
InChI: InChI=1S/C18H18N4.3ClHO4/c1-4-10-19-16(7-1)13-22(14-17-8-2-5-11-20-17)15-18-9-3-6-12-21-18;3*2-1(3,4)5/h1-12H,13-15H2;3*(H,2,3,4,5)
SMILES: C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3.OCl(=O)(=O)=O.OCl(=O)(=O)=O.OCl(=O)(=O)=O
Molecular Formula: C18H21Cl3N4O12
Molecular Weight: 591.7 g/mol

Tris((2-pyridinium)methyl)amine

CAS No.: 117689-07-3

Cat. No.: VC20802297

Molecular Formula: C18H21Cl3N4O12

Molecular Weight: 591.7 g/mol

* For research use only. Not for human or veterinary use.

Tris((2-pyridinium)methyl)amine - 117689-07-3

Specification

CAS No. 117689-07-3
Molecular Formula C18H21Cl3N4O12
Molecular Weight 591.7 g/mol
IUPAC Name perchloric acid;1-pyridin-2-yl-N,N-bis(pyridin-2-ylmethyl)methanamine
Standard InChI InChI=1S/C18H18N4.3ClHO4/c1-4-10-19-16(7-1)13-22(14-17-8-2-5-11-20-17)15-18-9-3-6-12-21-18;3*2-1(3,4)5/h1-12H,13-15H2;3*(H,2,3,4,5)
Standard InChI Key ZZDOWDOZOOGZKC-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3.OCl(=O)(=O)=O.OCl(=O)(=O)=O.OCl(=O)(=O)=O
Canonical SMILES C1=CC=[NH+]C(=C1)CN(CC2=CC=CC=[NH+]2)CC3=CC=CC=[NH+]3.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator